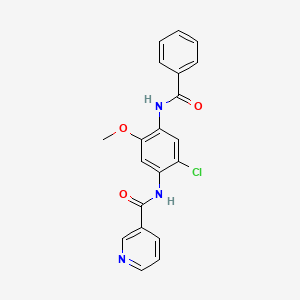![molecular formula C13H21N5O B6055900 5-[[4-(Dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one](/img/structure/B6055900.png)
5-[[4-(Dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-(Dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(Dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one typically involves a multi-step process. One common method includes the condensation of 4-(Dimethylamino)-5-methylpyrimidine-2-amine with 1-methylpiperidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[[4-(Dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
5-[[4-(Dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[4-(Dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
Methylaminoquinolines: Compounds with similar structural features and chemical reactivity.
Pyrimido[4,5-d]pyrimidine derivatives: Structurally related compounds with potential biological activities.
Uniqueness
5-[[4-(Dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
5-[[4-(dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-9-7-14-13(16-12(9)17(2)3)15-10-5-6-11(19)18(4)8-10/h7,10H,5-6,8H2,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJHSJRODYHFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N(C)C)NC2CCC(=O)N(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethyl-3-phenyl-7-(2-pyridylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6055818.png)
![(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6055833.png)
![methyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6055834.png)
![2-bromo-6-methoxy-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol](/img/structure/B6055840.png)
![2-[(4-CHLOROPHENYL)AMINO]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B6055841.png)
![11-Propan-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6055854.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide](/img/structure/B6055863.png)

![N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6055871.png)
![(5E)-1-phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B6055879.png)
![N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6055884.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(4-ethoxyphenyl)hydrazinecarbothioamide]](/img/structure/B6055905.png)
![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6055912.png)
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6055923.png)
